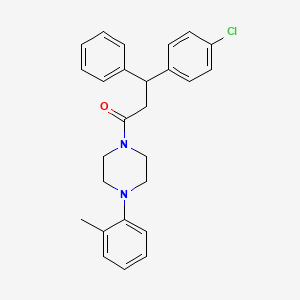

N,N'-bis(2,4-dimethylphenyl)propanediamide

Overview

Description

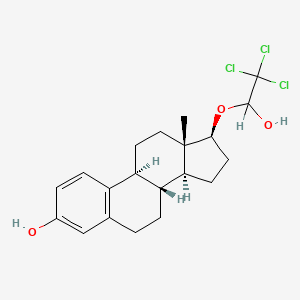

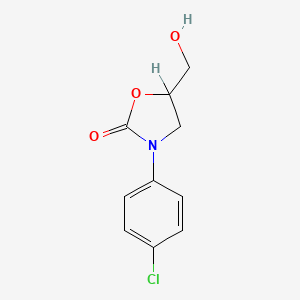

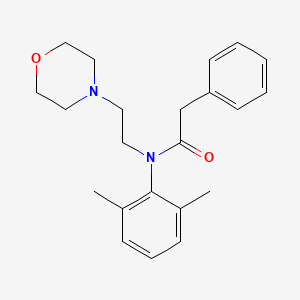

“N,N’-bis(2,4-dimethylphenyl)propanediamide” is a chemical compound with the molecular formula C19H22N2O2 . It has an average mass of 310.390 Da and a mono-isotopic mass of 310.168121 Da .

Molecular Structure Analysis

The molecular structure of “N,N’-bis(2,4-dimethylphenyl)propanediamide” consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . It has a molar refractivity of 93.7±0.3 cm^3 .Physical And Chemical Properties Analysis

“N,N’-bis(2,4-dimethylphenyl)propanediamide” has a density of 1.2±0.1 g/cm^3, a boiling point of 529.4±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.4±3.0 kJ/mol and a flash point of 185.7±26.9 °C . The compound has a polar surface area of 58 Å^2 and a molar volume of 265.1±3.0 cm^3 .Scientific Research Applications

Environmental Phenols and Health Impacts

Environmental phenols, such as bisphenol A (BPA) and triclosan, are widely used in consumer products and have been the subject of extensive study due to their potential health impacts. Studies have investigated the urinary concentrations of these phenols in pregnant women, revealing exposure patterns and potential risks associated with such exposures (Mortensen et al., 2014). For instance, exposure to BPA has been linked to cardiovascular disease and other health conditions (Melzer et al., 2010).

Pesticides and Human Health

The impacts of pesticides, including organophosphate esters (OPEs) and DDT metabolites like DDE, on human health have been extensively studied. For example, prenatal exposure to DDE, a metabolite of the pesticide DDT, has been associated with adverse neurodevelopmental outcomes in children (Torres-Sánchez et al., 2012). Additionally, exposure to organophosphate pesticides has been linked to chronic kidney disease in the general US population (Kang et al., 2019).

Monitoring and Analytical Techniques

Research has also focused on developing and applying analytical techniques for monitoring environmental exposures and their effects. For example, bispectral index monitoring has been used to assess the impact of ephedrine and phenylephrine on anesthetic depth during surgery, illustrating the application of analytical tools in clinical settings (Ishiyama et al., 2003).

properties

IUPAC Name |

N,N'-bis(2,4-dimethylphenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-12-5-7-16(14(3)9-12)20-18(22)11-19(23)21-17-8-6-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUSRGBUOGLRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(=O)NC2=C(C=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357615 | |

| Record name | N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

58271-37-7 | |

| Record name | N~1~,N~3~-Bis(2,4-dimethylphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.